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Compound of Interest

Compound Name: 5-Amino-2-bromonicotinamide

Cat. No.: B15230416 Get Quote

5-Amino-2-bromonicotinamide: A Technical
Overview
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-2-bromonicotinamide, a

substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the

limited availability of data for this specific isomer, this document leverages information on

closely related analogues to present representative experimental protocols and potential

biological contexts.

Core Compound Data
The fundamental physicochemical properties of 5-Amino-2-bromonicotinamide are

summarized below. It is important to note that while a CAS number has been identified in some

sources, it is not widely cited in major chemical databases, and thus should be used with

caution. The molecular weight and formula are calculated from the compound's structure.
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Parameter Value Source

CAS Number 1263493-83-5 (Not widely documented)

Molecular Formula C₆H₆BrN₃O Calculated

Molecular Weight 216.04 g/mol [1]

Chemical and Biological Context
5-Amino-2-bromonicotinamide belongs to the class of brominated nicotinamide derivatives.

These compounds are structurally related to nicotinamide (a form of vitamin B3), a precursor

for the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical component in

cellular metabolism and signaling. The introduction of an amino group and a bromine atom to

the nicotinamide scaffold can significantly alter the molecule's chemical properties and

biological activity.

The presence of the bromine atom and the amino group makes 5-Amino-2-
bromonicotinamide a versatile intermediate for the synthesis of more complex molecules. The

bromine can act as a leaving group in cross-coupling reactions, while the amino group can be a

site for further functionalization.

From a biological perspective, nicotinamide derivatives are known to interact with a variety of

enzymes, including Poly (ADP-ribose) polymerases (PARPs), sirtuins, and other NAD+-

dependent enzymes.[2][3][4] Inhibition of these enzymes has been a key strategy in the

development of therapeutics for cancer and other diseases. While the specific biological targets

of 5-Amino-2-bromonicotinamide have not been extensively characterized, its structural

similarity to known enzyme inhibitors suggests it may have interesting pharmacological

properties.

Experimental Protocols
Detailed experimental protocols for 5-Amino-2-bromonicotinamide are not readily available in

the public domain. Therefore, the following sections provide representative protocols based on

established methods for the synthesis and evaluation of similar substituted aminopyridines and

nicotinamide derivatives.
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General Synthesis and Characterization of a Substituted
Aminobromopyridine
This protocol describes a general workflow for the synthesis, purification, and characterization

of a small molecule like 5-Amino-2-bromonicotinamide.
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Caption: A generalized workflow for the synthesis and characterization of a small organic

molecule.

Methodology:

Synthesis: The synthesis of N-substituted 3-amino-4-halopyridines can be challenging via

direct methods. A potential route involves the use of a protecting group strategy. For

instance, a Boc-protected aminopyridine could be brominated, followed by deprotection and

subsequent functionalization.[5]

Reaction Monitoring: The progress of the reaction would be monitored by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification: Upon completion, the reaction mixture would be quenched (e.g.,

with a saturated aqueous solution of sodium bicarbonate) and the product extracted with an

organic solvent (e.g., ethyl acetate). The combined organic layers would be dried over

anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude

product would then be purified by column chromatography on silica gel.[6]

Characterization: The structure and purity of the final compound would be confirmed by:

NMR Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

Mass Spectrometry: To confirm the molecular weight.

HPLC: To determine the purity of the compound.

In Vitro PARP1 Inhibition Assay
Given that many nicotinamide analogs are PARP inhibitors, a common in vitro assay to assess

the biological activity of 5-Amino-2-bromonicotinamide would be a PARP1 inhibition assay.

Methodology:

Assay Principle: A commercially available PARP1 colorimetric assay kit can be used. This

assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which

are coated on a 96-well plate.
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Procedure:

The 96-well plate is coated with histones and incubated with PARP1 enzyme, the test

compound (5-Amino-2-bromonicotinamide at various concentrations), and a biotinylated

NAD+ substrate.

If the compound inhibits PARP1, less biotinylated ADP-ribose will be incorporated onto the

histones.

The plate is then washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is

added, which binds to the biotinylated ADP-ribose.

After another washing step, a colorimetric HRP substrate is added. The intensity of the

color is inversely proportional to the PARP1 activity.

Data Analysis: The absorbance is read on a plate reader. The IC₅₀ value (the concentration

of the inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the

percentage of inhibition against the logarithm of the inhibitor concentration.

Potential Signaling Pathway Involvement
As a nicotinamide analog, 5-Amino-2-bromonicotinamide could potentially modulate the

activity of PARP enzymes, which play a crucial role in DNA repair. Inhibition of PARP in cancer

cells with deficiencies in other DNA repair pathways (like BRCA mutations) can lead to

synthetic lethality.
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Caption: Potential mechanism of action via inhibition of the PARP signaling pathway.

This diagram illustrates how a PARP inhibitor like 5-Amino-2-bromonicotinamide could

disrupt the DNA single-strand break repair pathway. By binding to the catalytic domain of

PARP, the inhibitor prevents the synthesis of poly(ADP-ribose) (PAR), which is essential for

recruiting other DNA repair proteins to the site of damage.[2][4] This leads to an accumulation

of unrepaired single-strand breaks, which can then be converted to more lethal double-strand

breaks during DNA replication.
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Conclusion
5-Amino-2-bromonicotinamide is a chemical entity with potential applications in medicinal

chemistry, likely as a building block for more complex molecules or as a bioactive compound in

its own right. While specific data for this compound is scarce, its structural similarity to other

well-studied nicotinamide derivatives suggests that it may be a modulator of NAD+-dependent

enzymes such as PARPs. The provided representative protocols and pathway information

serve as a guide for researchers interested in exploring the synthesis and biological activity of

this and related compounds. Further research is warranted to fully elucidate the chemical and

pharmacological properties of 5-Amino-2-bromonicotinamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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